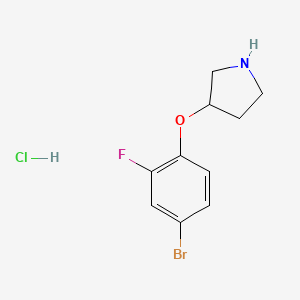
3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride
Übersicht
Beschreibung
“3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride” is a chemical compound with the molecular formula C10H12BrClFNO and a molecular weight of 296.56 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride” consists of a pyrrolidine ring attached to a phenyl ring via an oxygen atom . The phenyl ring is substituted with bromine and fluorine atoms .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds : Compounds containing the pyrrolidine moiety, similar to "3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride," are often used in the synthesis of novel heterocyclic compounds. For instance, bromo-substituted derivatives have been synthesized for their potential applications in medicinal chemistry and material science. Such compounds are characterized using various spectroscopic techniques to understand their structure and properties (Sarbu et al., 2019).
Antimicrobial Activity : Derivatives of pyrrolidine, particularly those substituted with halogens, have been explored for their antimicrobial properties. Research has shown that cyanopyridine derivatives, which may share structural similarities with the compound , exhibit antimicrobial activity against a range of bacteria, suggesting potential applications in developing new antibacterial agents (Bogdanowicz et al., 2013).
Coordination Chemistry : Pyrrolidine derivatives can act as ligands in coordination chemistry, forming complexes with metals. This can lead to the development of catalysts or materials with unique properties. For example, pyrrolidine constrained bipyridyl-dansyl conjugates have been synthesized and studied for their selective sensing abilities, indicating potential applications in chemical sensing and molecular recognition (Maity & Govindaraju, 2010).
Pharmacological Research : The structural motifs present in "3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride" could be relevant in pharmacological research. Compounds with similar structures have been investigated for their biological activities, including antioxidant and anticholinergic activities, which are crucial in drug discovery and development processes (Rezai et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(4-bromo-2-fluorophenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO.ClH/c11-7-1-2-10(9(12)5-7)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCNDXJHRHMWNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=C(C=C2)Br)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



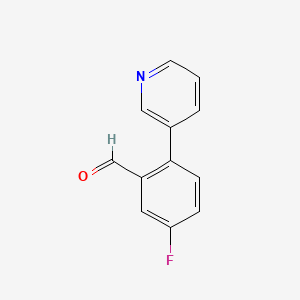
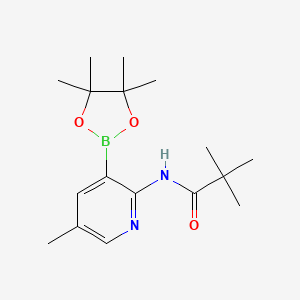
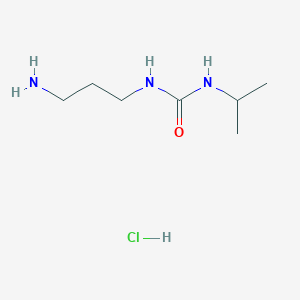
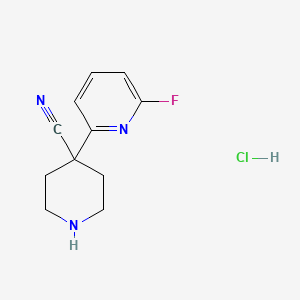
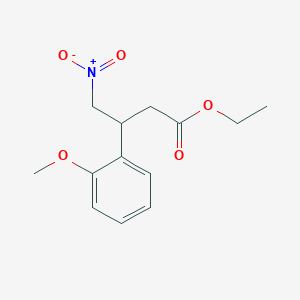
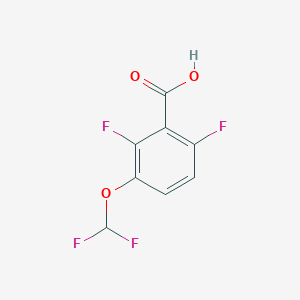

![Ethyl 4-(phenylsulfonylmethyl)-3,4-dihydro-2H-benzo[B][1,4]oxazine-2-carboxylate](/img/structure/B1440322.png)
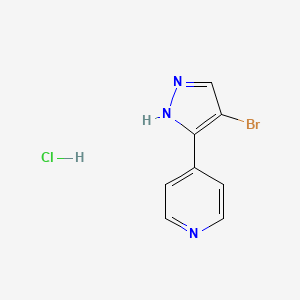
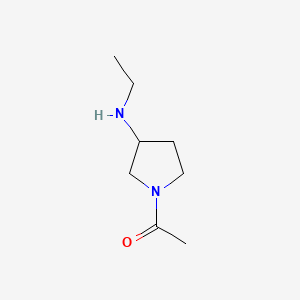
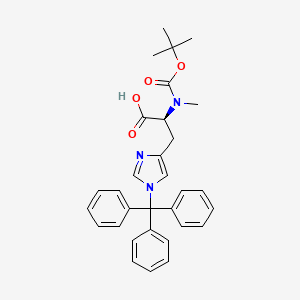
![{4-[2-(Dimethylamino)ethyl]phenyl}methanamine](/img/structure/B1440332.png)

